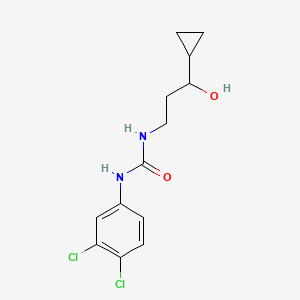
2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide, also known as DPTA, is a thiazolidine-2,4-dione derivative. DPTA has gained significant attention in recent years due to its potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide is not fully understood. However, studies have suggested that 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide exerts its effects by modulating various signaling pathways in cells. 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to exhibit several biochemical and physiological effects. Studies have shown that 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide can reduce the levels of reactive oxygen species (ROS) in cells, which can help protect cells from oxidative damage. 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide has also been shown to reduce the levels of pro-inflammatory cytokines, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide is its ease of synthesis. 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide can be synthesized in a laboratory setting using relatively simple procedures. Another advantage of 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide is its potential applications in various research studies, including cancer therapy and inflammation research.
However, there are also some limitations associated with the use of 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide in lab experiments. One of the limitations is the lack of in vivo studies on 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide. Most of the studies on 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide have been carried out in vitro, and more studies are needed to determine its efficacy in vivo. Another limitation is the potential toxicity of 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide. While 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to be relatively non-toxic in vitro, more studies are needed to determine its toxicity in vivo.
Orientations Futures
There are several future directions for research on 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide. One potential direction is the investigation of its potential applications in the treatment of inflammatory diseases. 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to exhibit anti-inflammatory properties, and more studies are needed to determine its efficacy in the treatment of various inflammatory diseases.
Another potential direction is the investigation of its potential applications in cancer therapy. 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to induce cell death in cancer cells, and more studies are needed to determine its efficacy in the treatment of various types of cancer.
Conclusion:
In conclusion, 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide is a promising candidate for various scientific research studies. Its unique chemical structure and properties make it a potential candidate for the treatment of various inflammatory diseases and cancer therapy. While more studies are needed to determine its efficacy in vivo, the ease of synthesis and potential applications make it a promising area of research.
Méthodes De Synthèse
The synthesis of 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide involves the reaction of 2,4-thiazolidinedione with phenacyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 4-ethoxyaniline to obtain 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide. The synthesis of 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide has several potential applications in scientific research. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide has also been investigated for its potential anticancer properties. Studies have shown that 2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide can induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-2-28-16-10-8-15(9-11-16)22-19(25)12-18-20(26)23(21(27)29-18)13-17(24)14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDOPDBPDCICKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2906576.png)
![2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride](/img/structure/B2906577.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2906579.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2906582.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide](/img/structure/B2906583.png)
![2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone](/img/structure/B2906586.png)


![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2906591.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2906593.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2906598.png)
